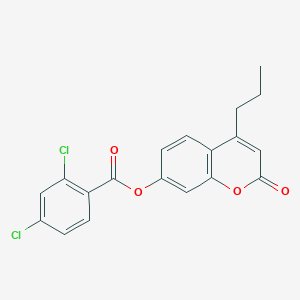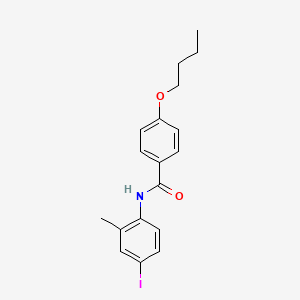
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide, also known as BIMB-3028, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to have various biological activities. BIMB-3028 has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation and subsequent cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. In addition, this compound has been found to inhibit the activation of T cells and the proliferation of B cells, further supporting its anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activities, making it a well-established tool compound for the investigation of immune and inflammatory pathways. However, one limitation of this compound is its relatively low potency compared to other NF-κB inhibitors. This may limit its efficacy in certain experimental settings and may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide. One potential application is in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another future direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound. This may lead to the identification of new targets for the development of novel therapeutic agents. Finally, the optimization of the synthesis of this compound and the development of more potent analogs may further enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide involves the reaction between 4-iodo-2-methylbenzoic acid and 4-aminobutyl ether hydrochloride, followed by the condensation with butyric anhydride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. This dual effect on cytokine production makes this compound a potentially powerful therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
4-butoxy-N-(4-iodo-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXTPRMABLKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5015554.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
![N-benzyl-1-{1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}-N-methylmethanamine](/img/structure/B5015562.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)
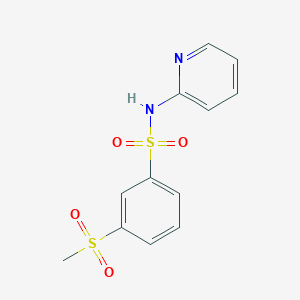
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015593.png)
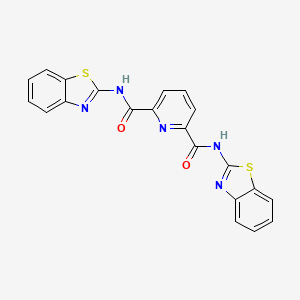
![2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5015600.png)
![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-[4-(4-morpholinylsulfonyl)phenyl]-N-1-naphthyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B5015612.png)
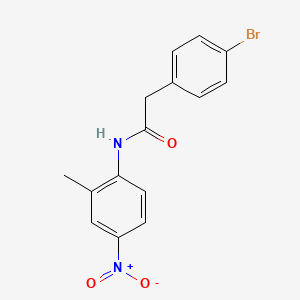
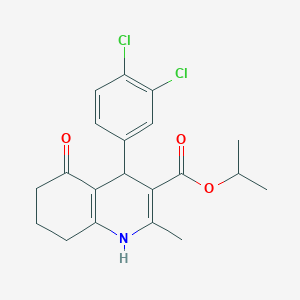
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015648.png)
